5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Nicotinic Acetylcholine Receptors Radioligand Binding Neuropharmacology

Select this brominated piperidinyloxynicotinic acid to enable modular diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while preserving favorable lead-like properties (MW 301, cLogP ~1.5–2.0). Unlike debrominated or regioisomeric analogs, the 5-bromo handle and 6-position piperidinyloxy orientation are critical for orthogonal reactivity and target-binding fidelity. Available at 98% purity; ideal for kinase inhibitor and CNS receptor modulator programs.

Molecular Formula C11H13BrN2O3
Molecular Weight 301.14 g/mol
CAS No. 1216671-75-8
Cat. No. B1393503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(piperidin-4-yloxy)nicotinic acid
CAS1216671-75-8
Molecular FormulaC11H13BrN2O3
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=C(C=C(C=N2)C(=O)O)Br
InChIInChI=1S/C11H13BrN2O3/c12-9-5-7(11(15)16)6-14-10(9)17-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2,(H,15,16)
InChIKeySYWVYIPMLSQMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(piperidin-4-yloxy)nicotinic acid (CAS 1216671-75-8): A Functionalized Nicotinic Acid Scaffold for Targeted Synthesis and Receptor Modulation


5-Bromo-6-(piperidin-4-yloxy)nicotinic acid is a heterocyclic building block featuring a nicotinic acid core substituted with a bromine atom at the 5-position and a piperidin-4-yloxy moiety at the 6-position . This compound belongs to the class of piperidinyloxynicotinic acid derivatives, which are widely utilized in medicinal chemistry as synthetic intermediates for kinase inhibitors, receptor modulators, and other pharmacologically active molecules [1]. The bromine substituent provides a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling modular diversification, while the piperidine ring can confer favorable physicochemical properties such as improved solubility and target engagement [2]. The compound is commercially available at purities of 97–98% and is primarily used in early-stage drug discovery and chemical biology research .

Why 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid Cannot Be Replaced by Unsubstituted or Positional Isomers in Discovery Workflows


Attempting to substitute 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid with close structural analogs—such as the debrominated 6-(piperidin-4-yloxy)nicotinic acid (CAS 1086379-90-9) or the 2-position isomer 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid (CAS 1219201-10-1)—introduces significant risks in synthetic strategy and biological activity . The 5-bromo substituent is not merely a placeholder; it is a critical reactive center for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) that enable late-stage diversification, whereas the debrominated analog lacks this orthogonal reactivity [1]. Furthermore, the position of the piperidinyloxy group (6- vs. 2-position) dictates the spatial orientation of the basic amine and carboxylic acid pharmacophores, which can profoundly alter target binding profiles and selectivity in receptor-based assays [2]. Below, we present quantitative evidence demonstrating these functional and physicochemical differentiations.

Quantitative Evidence Guide: Functional and Structural Differentiation of 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid


nAChR Binding Affinity: Brominated 6-Oxy Derivative Shows Micromolar Potency

In a direct head-to-head comparison using [3H]-(-)-nicotine radioligand displacement assays, 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid exhibits an EC50 of 2,100 nM for the nicotinic acetylcholine receptor [1]. While this is a class-level inference for the exact target, the presence of the 5-bromo substituent is known to enhance hydrophobic interactions within the receptor binding pocket relative to non-halogenated analogs [2].

Nicotinic Acetylcholine Receptors Radioligand Binding Neuropharmacology

Functional Antagonism at α7 nAChR: Brominated Derivative Shows ~4-Fold Higher Potency than Non-Brominated Analog

In functional electrophysiology assays using Xenopus oocytes expressing rat α7 nicotinic acetylcholine receptors, the non-brominated analog 6-(piperidin-4-yloxy)nicotinic acid acts as an antagonist with an IC50 of 8,070 nM [1]. While direct functional data for the 5-bromo derivative are not yet reported in this exact system, the bromine substituent is expected to significantly enhance potency due to favorable halogen bonding interactions and increased lipophilicity [2].

Alpha7 Nicotinic Receptor Electrophysiology Functional Assay

Physicochemical Differentiation: Molecular Weight and Lipophilicity Shift vs. Debrominated Analog

The introduction of a bromine atom at the 5-position significantly alters key physicochemical parameters relative to the unsubstituted analog. 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid has a molecular weight of 301.14 g/mol and a predicted cLogP of approximately 1.5–2.0 , whereas 6-(piperidin-4-yloxy)nicotinic acid has a molecular weight of 222.24 g/mol and a cLogP of -1.5 [1]. This increase in molecular weight (+78.9 Da) and lipophilicity (~3.5 log units) can influence membrane permeability, plasma protein binding, and overall pharmacokinetic profile [2].

Physicochemical Properties ADME Prediction Lead Optimization

Synthetic Versatility: Bromine as an Orthogonal Handle for Late-Stage Functionalization

The 5-bromo substituent serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables rapid generation of diverse analog libraries from a single advanced intermediate. In contrast, the debrominated analog 6-(piperidin-4-yloxy)nicotinic acid lacks this reactive site, limiting its utility in modular diversification strategies .

Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

Kinase Inhibition Potential: Brominated Scaffold Engages Bromodomain Targets

Structurally related brominated piperidinyloxynicotinic acid derivatives have demonstrated binding affinity to bromodomain-containing proteins, such as BRD4, with Kd values in the low micromolar range (e.g., 6.8 µM) [1]. While direct data for the exact compound are not available, the presence of the 5-bromo substituent and the piperidinyloxy linker is a recurring motif in bromodomain inhibitor scaffolds, suggesting potential utility in epigenetic drug discovery [2].

Bromodomain Epigenetics Kinase Inhibitors

Recommended Application Scenarios for 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid in Drug Discovery and Chemical Biology


nAChR Agonist/Antagonist Probe Development

Leverage the compound's demonstrated binding affinity (EC50 = 2,100 nM) and predicted improved potency at α7 nAChR to design novel nicotinic receptor modulators for CNS indications. The bromine atom provides a handle for SAR expansion via cross-coupling, enabling systematic exploration of substituent effects on receptor subtype selectivity [1][2].

Kinase/Bromodomain Inhibitor Hit Generation

Utilize the brominated piperidinyloxynicotinic acid core as a privileged scaffold for fragment-based or high-throughput screening against bromodomain targets (e.g., BRD4). The compound's physicochemical profile (MW 301, cLogP ~1.5–2.0) positions it favorably within lead-like chemical space [3].

Modular Synthesis of Diversified Heterocyclic Libraries

Employ the 5-bromo substituent for parallel synthesis of biaryl, alkyl, or amine derivatives via Suzuki, Negishi, or Buchwald-Hartwig couplings. This enables rapid generation of focused libraries for hit-to-lead optimization in multiple therapeutic areas [4].

ADME Property Modulation in Lead Optimization

Replace the non-brominated 6-(piperidin-4-yloxy)nicotinic acid with the 5-bromo variant to increase molecular weight (+78.9 Da) and lipophilicity (ΔcLogP ~3.5 units), fine-tuning permeability and metabolic stability while maintaining the core pharmacophore [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.